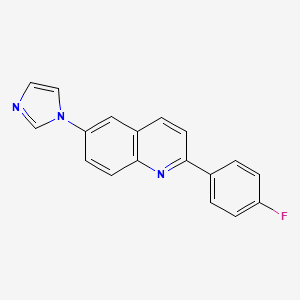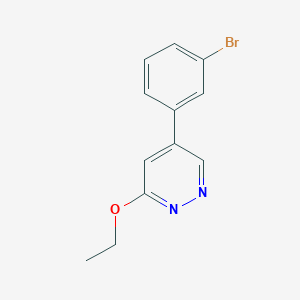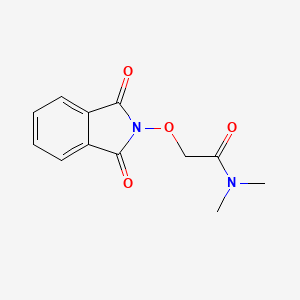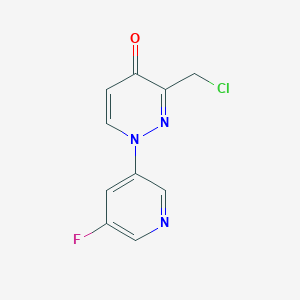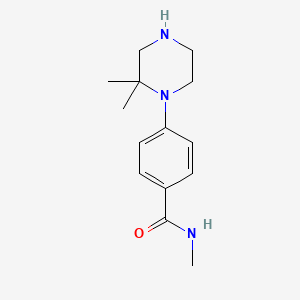
3-(6-Ethylpyridin-3-yl)-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Ethylpyridin-3-yl)-4-methylaniline: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with an ethyl group at the 6-position and an aniline moiety substituted with a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethylpyridin-3-yl)-4-methylaniline can be achieved through several synthetic routes. One common method involves the following steps:
Nitration of 6-Ethylpyridine: The starting material, 6-ethylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 6-ethyl-3-nitropyridine.
Reduction of Nitro Group: The nitro group in 6-ethyl-3-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 3-amino-6-ethylpyridine.
Coupling with 4-Methylbenzene: The final step involves the coupling of 3-amino-6-ethylpyridine with 4-methylbenzene under basic conditions, typically using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Ethylpyridin-3-yl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
3-(6-Ethylpyridin-3-yl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-(6-Ethylpyridin-3-yl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Methylpyridin-3-yl)-4-methylaniline
- 3-(6-Ethylpyridin-3-yl)-4-ethylaniline
- 3-(6-Propylpyridin-3-yl)-4-methylaniline
Uniqueness
3-(6-Ethylpyridin-3-yl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities for specific applications.
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
3-(6-ethylpyridin-3-yl)-4-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-3-13-7-5-11(9-16-13)14-8-12(15)6-4-10(14)2/h4-9H,3,15H2,1-2H3 |
Clé InChI |
CITYMDYHYFYGLT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=C(C=C1)C2=C(C=CC(=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)

![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)
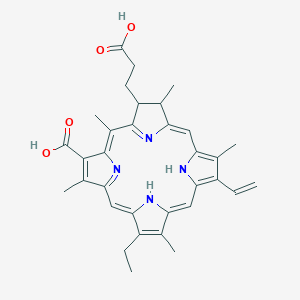


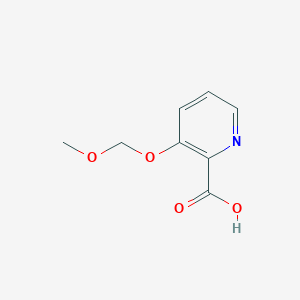
![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)

